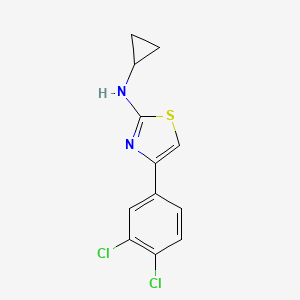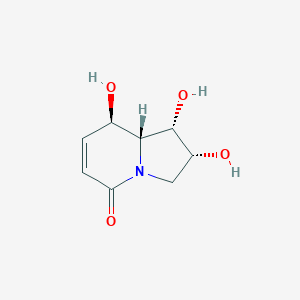
(1S,2R,8R,8AR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone is a complex organic compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . This compound is known for its unique structure and properties, making it a valuable intermediate in the synthesis of various bioactive molecules, including Swainsonine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the indolizinone core, followed by hydroxylation reactions to introduce the hydroxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is an intermediate in the synthesis of bioactive compounds with potential therapeutic applications, such as Swainsonine, which has been studied for its anticancer and antiviral properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxy groups play a crucial role in forming hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of glycosidases and other enzymes, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Swainsonine: A well-known glycosidase inhibitor with similar structural features.
Indolizidine Alkaloids: A class of compounds with a similar indolizidine core structure.
Uniqueness
[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone is unique due to its specific arrangement of hydroxy groups and its role as an intermediate in the synthesis of bioactive molecules. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
(1S,2R,8R,8aR)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4-,5-,7-,8-/m1/s1 |
Clé InChI |
PUDMEYQMTTXNRN-SJNFNFGESA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]2N1C(=O)C=C[C@H]2O)O)O |
SMILES canonique |
C1C(C(C2N1C(=O)C=CC2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


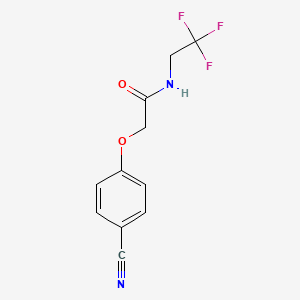
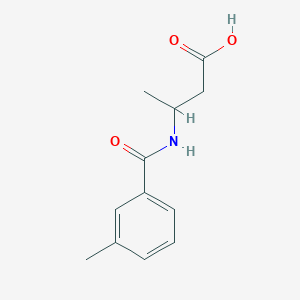
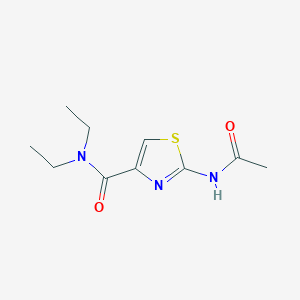

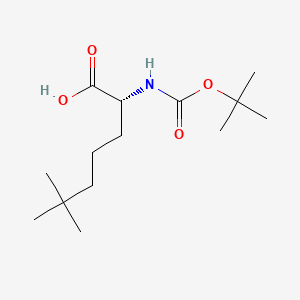
![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)

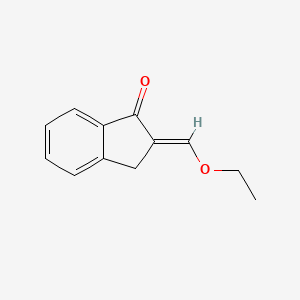
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)



